(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
Description
This compound is a bicyclic heterocyclic molecule featuring a triazole ring fused to a partially hydrogenated naphthyridine scaffold, with a benzyl substituent at position 1. Its stereochemistry (5aR,9aR) indicates a specific spatial arrangement critical for its pharmacological or chemical properties.
Properties
Molecular Formula |
C16H20N4 |
|---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
(5aR,9aR)-1-benzyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C16H20N4/c1-2-4-12(5-3-1)10-16-19-18-15-7-6-13-11-17-9-8-14(13)20(15)16/h1-5,13-14,17H,6-11H2/t13-,14-/m1/s1 |
InChI Key |
JSFIOCVVQMZQBW-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=NN=C(N2C3C1CNCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a triazole ring, followed by its fusion with a naphthyridine moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated triazolo-naphthyridine.
Scientific Research Applications
Chemistry
In chemistry, (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical modifications makes it a versatile component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights on triazolo-naphthyridine derivatives can be inferred:
Structural Analogues from :
The synthesis of 11-aryl-10-oxo-7,8,10,11-tetrahydro-1H-[1,2,3]triazolo[4′,5′:3,4]benzo[1,2-b][1,6]naphthyridines involves a three-component reaction under catalyst-free conditions . While structurally distinct, these compounds share fused triazole and naphthyridine systems. Key differences include:
- Substituents : The target compound has a benzyl group, whereas derivatives feature aryl and oxo groups.
- Saturation : The octahydro core in the target compound suggests higher conformational rigidity compared to the partially saturated tetrahydro analogs in .
Hypothetical Comparison Table (Based on Structural Inference):
Research Findings and Limitations
Biological Activity
(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound based on available literature and research findings.
Chemical Structure and Properties
- IUPAC Name : (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
- CAS Number : 2135332-05-5
- Molecular Formula : C₁₆H₂₀N₄
- Molecular Weight : 268.36 g/mol
Biological Activity Overview
Research on the biological activity of this compound suggests several potential therapeutic applications:
Anticancer Activity
Preliminary studies indicate that (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exhibits anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.37 | Induces apoptotic cell death and blocks cell cycle at sub-G1 phase |
| MCF-7 | 0.73 | Inhibits proliferation and induces apoptosis |
| HepG2 | 0.95 | Alters cell cycle dynamics leading to cell death |
These results indicate that the compound may be more potent than some established anticancer agents like sorafenib (IC50 = 7.91 µM) .
The mechanism by which (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine exerts its anticancer effects appears to involve:
- Apoptosis Induction : Flow cytometry analyses have confirmed significant increases in apoptotic markers in treated cells.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the sub-G1 phase.
- VEGFR Binding : In silico docking studies suggest potential binding to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Apoptotic Mechanisms :
- A study demonstrated that treatment with (5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine led to increased levels of caspase-3 and caspase-9 in HeLa cells. This indicates that the compound activates the intrinsic apoptotic pathway.
-
Cytotoxicity Assays :
- Cytotoxicity assays across multiple cancer cell lines revealed a consistent pattern of reduced cell viability correlating with increased concentrations of the compound.
-
Comparative Studies with Other Compounds :
- Comparative studies showed that this compound had superior efficacy compared to other triazole derivatives in inhibiting cancer cell growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
